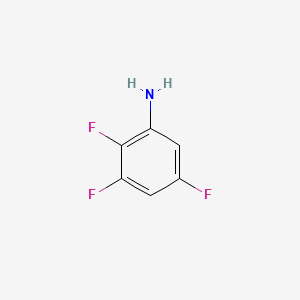

2,3,5-Trifluoroaniline

描述

Contextualizing 2,3,5-Trifluoroaniline within Fluorinated Aromatic Amines Research

Fluorinated aromatic amines are a class of organic compounds that have garnered considerable attention due to the unique physicochemical properties imparted by fluorine atoms. The introduction of fluorine can significantly alter a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets. alfa-chemistry.comacs.orgacs.org This has made them invaluable in medicinal chemistry and agrochemical research. alfa-chemistry.comsolubilityofthings.comchemimpex.com

This compound is distinguished within this class by the specific arrangement of its three fluorine atoms. This substitution pattern influences the reactivity of the amine group and the aromatic ring, offering distinct advantages in synthetic chemistry. Researchers utilize these properties to fine-tune the characteristics of target molecules, leading to the development of novel compounds with enhanced performance. netascientific.com

Significance of Trifluorinated Anilines in Modern Synthetic Chemistry and Materials Science

Trifluorinated anilines, including this compound and its isomers, are crucial intermediates in the synthesis of a wide array of functional molecules. chemimpex.com The strong electron-withdrawing nature of the fluorine atoms significantly impacts the reactivity of the aniline (B41778), making it a valuable component in the creation of complex molecular architectures. solubilityofthings.comsolubilityofthings.com

In synthetic chemistry , these compounds serve as versatile building blocks. For instance, they are used in the preparation of fluorinated pharmaceuticals and agrochemicals, where the presence of fluorine can lead to increased efficacy and metabolic stability. solubilityofthings.comnetascientific.comsmolecule.com

In materials science , trifluorinated anilines are employed in the production of high-performance polymers and organic electronic materials. chemimpex.comnetascientific.com The incorporation of fluorine can enhance thermal stability, chemical resistance, and electronic properties, making these materials suitable for demanding applications such as in organic light-emitting diodes (OLEDs). smolecule.comossila.com For example, 3,4,5-trifluoroaniline (B67923) has been used to create organic color centers in single-walled carbon nanotubes and in the development of quasi-2D perovskite films for light-emitting devices. ossila.com

The strategic placement of fluorine atoms in anilines provides a powerful tool for molecular design, enabling the creation of new substances with tailored properties for a variety of advanced applications.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C6H4F3N |

| Molecular Weight | 147.10 g/mol echemi.comnih.gov |

| Melting Point | 110-113 °C echemi.com |

| Boiling Point | 175 °C echemi.com |

| Flash Point | 69 °C echemi.com |

| Density | 1.4 g/cm³ echemi.com |

| Refractive Index | 1.496 echemi.com |

Applications of Isomeric Trifluoroanilines in Research

| Isomer | Research Applications |

| 2,3,4-Trifluoroaniline (B1293922) | Synthesis of liquid crystal compounds, pharmaceuticals (e.g., lomefloxacin, norfloxacin), and agrochemicals. google.comgoogle.com |

| 3,4,5-Trifluoroaniline | Intermediate for pharmaceuticals (especially for neurological disorders), agrochemicals (herbicides, fungicides), specialty polymers, and in the production of organic colour centres in carbon nanotubes. chemimpex.comossila.com |

| 2,4,5-Trifluoroaniline | Building block for agrochemicals (herbicides, insecticides), pharmaceuticals, and in the manufacture of dyes and pigments. netascientific.com |

Structure

3D Structure

属性

IUPAC Name |

2,3,5-trifluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3N/c7-3-1-4(8)6(9)5(10)2-3/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMGDNQWQBWPRPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380297 | |

| Record name | 2,3,5-trifluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

363-80-4 | |

| Record name | 2,3,5-trifluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5-Trifluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for 2,3,5 Trifluoroaniline and Its Derivatives

Established Synthetic Pathways for 2,3,5-Trifluoroaniline

Traditional synthetic routes provide reliable, albeit sometimes challenging, methods for the preparation of this compound. These pathways often involve direct functionalization of aromatic rings or the transformation of pre-functionalized precursors.

Direct fluorination of aromatic compounds is notoriously difficult to control due to the high reactivity of elemental fluorine, which can lead to non-selective reactions and substrate degradation. daneshyari.com However, methodologies have been developed to tame this reactivity. For the synthesis of fluoroanilines, one approach involves the fluorination of aniline (B41778) in a strong acidic medium, such as triflic acid. daneshyari.com In these conditions, the aniline is protonated to form an ammonium (B1175870) salt. This substituent acts as an inductive electron-withdrawing group, directing electrophilic fluorination primarily to the meta-position. daneshyari.com This strategy offers a potential, though technically demanding, route to introduce fluorine atoms at the desired positions on an aniline-derived substrate.

Modern electrophilic fluorinating agents, such as Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), offer a more manageable alternative to elemental fluorine. researchgate.net These reagents are stable solids and can be employed under milder conditions for various organic transformations, including the fluorination of electron-rich aromatic systems. researchgate.net

A common and effective strategy for synthesizing fluoroanilines involves the amination of more highly halogenated precursors.

From Tetrafluorobenzene: Nucleophilic aromatic substitution (SNAr) on tetrafluorobenzene isomers is a viable industrial method. For example, the synthesis of the related isomer 2,3,4-Trifluoroaniline (B1293922) is achieved by reacting 1,2,3,4-tetrafluorobenzene (B1293379) with liquid ammonia (B1221849) in a solvent at high temperature and pressure. google.comgoogle.com This reaction is typically facilitated by a copper catalyst. google.comgoogle.com A similar pathway could be envisioned for this compound starting from 1,2,4,5-tetrafluorobenzene, where one of the fluorine atoms is displaced by an amino group.

Below is a data table summarizing the conditions used for the synthesis of the analogous 2,3,4-Trifluoroaniline from its corresponding tetrafluorobenzene precursor, as detailed in patent literature. google.com

| Parameter | Value/Description |

|---|---|

| Starting Material | 1,2,3,4-Tetrafluorobenzene |

| Reagent | Liquefied Ammonia |

| Catalyst | Copper Powder |

| Solvent | Propylene Glycol |

| Temperature | 182-245 °C |

| Reaction Time | 38-70 hours |

| Yield | Up to 91% |

From 2,3,5-Trifluorobenzoyl Chloride: Another logical pathway begins with 2,3,5-Trifluorobenzoyl Chloride. This precursor can be converted into 2,3,5-Trifluorobenzamide through a reaction with ammonia. The resulting amide can then be subjected to a Hofmann rearrangement to yield the target this compound. This multi-step process leverages classical and reliable organic reactions to build the final molecule from a functionalized benzoic acid derivative.

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.org The reaction typically proceeds by treating the amide with bromine or chlorine in a strong aqueous base like sodium hydroxide. wikipedia.orgmasterorganicchemistry.com An intermediate isocyanate is formed, which is then hydrolyzed in the aqueous medium to the amine, releasing carbon dioxide. wikipedia.orgmasterorganicchemistry.com

This method is directly applicable to the synthesis of this compound. The required precursor, 2,3,5-Trifluorobenzamide, can be prepared from the corresponding carboxylic acid or acyl chloride. The subsequent treatment with reagents such as sodium hypobromite (B1234621) (formed in situ from Br₂ and NaOH) would induce the rearrangement to form this compound. wikipedia.org This pathway has been successfully applied to the synthesis of other highly fluorinated anilines, such as 2,4,6-tris(trifluoromethyl)aniline (B44841), demonstrating its utility for sterically hindered and electron-deficient substrates. researchgate.net

Modern cross-coupling reactions provide powerful tools for forming carbon-nitrogen bonds. Copper-catalyzed amination, a variation of the Ullmann condensation, is particularly useful for attaching an amino group to an aryl halide. A reported synthesis for the highly substituted 2,4,6-tris(trifluoromethyl)aniline illustrates a versatile two-step approach that can be adapted for this compound. researchgate.net

The general strategy involves:

Halogenation of the Precursor: An appropriate trifluorinated benzene (B151609), such as 1,2,4-trifluorobenzene, is first halogenated (e.g., iodinated or brominated) to introduce a suitable leaving group at the desired position for the subsequent amination.

Copper-Catalyzed Amination: The resulting aryl halide is then subjected to a copper-catalyzed reaction with an ammonia surrogate.

A specific protocol for a related compound involved the deprotonation and iodination of 1,3,5-tris(trifluoromethyl)benzene, followed by amination using copper(I) oxide, sodium azide, and proline as a ligand in a DMSO solvent. researchgate.net This method achieved the final aminated product in good yield.

| Step | Reaction | Key Reagents | Yield |

|---|---|---|---|

| 1 | Iodination of Precursor | LDA, I₂ | 75% |

| 2 | Copper-Catalyzed Amination | Cu₂O, NaN₃, Proline, DMSO | 55% |

Novel and Green Chemistry Approaches in this compound Synthesis

In line with the growing demand for sustainable chemical manufacturing, novel synthetic methods focusing on efficiency, safety, and reduced environmental impact are being developed.

Continuous flow chemistry, utilizing microreactors, offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and greater scalability. researchgate.net A key application of this technology in the synthesis of anilines is the reduction of the corresponding nitroaromatic compounds.

The synthesis of fluoroanilines can be achieved by the catalytic hydrogenation of fluoronitrobenzenes in a continuous flow system. A fixed-bed reactor is filled with a catalyst (e.g., platinum on a support), and a solution of the fluoronitrobenzene precursor is pumped through the reactor along with a reducing gas like hydrogen. This method allows for efficient and controlled reduction to the desired aniline with high selectivity. This approach avoids the challenges of batch hydrogenations and provides a continuous stream of product, making it a highly attractive green chemistry alternative for industrial production.

Catalytic Fluorination Methods and Their Innovations

Direct catalytic fluorination to produce this compound is not prominently described in contemporary research literature. Synthetic routes to polyfluorinated anilines often involve multi-step processes that may include nucleophilic aromatic substitution on highly fluorinated precursors or the reduction of a corresponding nitroaromatic compound, rather than a final-step catalytic fluorination to install the fluorine atoms. Innovations in catalysis for fluorination and trifluoromethylation are broadly focused on developing milder conditions and greater functional group tolerance, but specific application to the synthesis of this compound is not detailed.

Optimization of Reaction Parameters for Enhanced Yields and Purity

Synthesis of Key this compound Derivatives

The synthesis of derivatives of this compound is centered on leveraging the existing scaffold to introduce additional functional groups that are valuable for creating more complex molecules for pharmaceuticals, agrochemicals, and materials science.

Strategies for Introducing Additional Substituents (e.g., Halogens, Trifluoromethyl Groups)

Introducing further substituents onto the this compound ring is a key strategy for creating diverse chemical building blocks.

Trifluoromethyl Groups: The introduction of a trifluoromethyl (-CF3) group can significantly alter the electronic and lipophilic properties of a molecule. One key derivative is 2,3,5-Trifluoro-6-(trifluoromethyl)aniline. Synthetic routes to this compound include the direct fluorination of aniline or synthesis from precursors like 2,3,5-trifluorobenzoyl chloride. smolecule.com

Halogens and Other Groups via Sandmeyer Reaction: A powerful and versatile method for introducing a wide range of functional groups onto an aromatic ring is the Sandmeyer reaction. wikipedia.org This reaction proceeds through the conversion of the primary amino group of the aniline to a diazonium salt, which can then be displaced by various nucleophiles in the presence of a copper(I) salt catalyst. wikipedia.orgnih.gov While specific examples starting with this compound are not detailed, this well-established methodology provides a clear synthetic pathway to a variety of derivatives. nih.gov

Potential transformations via a Sandmeyer-type reaction on this compound could include:

Halogenation: Using CuCl or CuBr to replace the diazonium group with -Cl or -Br.

Cyanation: Using CuCN to introduce a nitrile (-CN) group.

Trifluoromethylation: A "Sandmeyer-type" trifluoromethylation can be achieved using reagents like the Langlois' reagent (CF3SO2Na) in the presence of a copper catalyst. wikipedia.orgnih.gov

The table below outlines the potential reactants and products for these proposed transformations.

| Starting Material | Reagents | Potential Product | Reaction Type |

| This compound | 1. NaNO₂, HCl 2. CuCl | 1-Chloro-2,3,5-trifluorobenzene | Sandmeyer Chlorination |

| This compound | 1. NaNO₂, HBr 2. CuBr | 1-Bromo-2,3,5-trifluorobenzene | Sandmeyer Bromination |

| This compound | 1. NaNO₂, H⁺ 2. CuCN | 2,3,5-Trifluorobenzonitrile | Sandmeyer Cyanation |

| This compound | 1. t-BuONO 2. CF₃SO₂Na, Cu(I) | 1,2,4-Trifluoro-5-(trifluoromethyl)benzene | Sandmeyer-type Trifluoromethylation |

Stereoselective Synthesis of Chiral Derivatives (if applicable)

The scientific literature does not provide specific examples or established methods for the stereoselective synthesis of chiral derivatives starting directly from this compound. While the catalytic enantioselective synthesis of amines bearing α-trifluoromethyl groups is a field of growing interest, these methods typically involve the asymmetric reduction of or addition to trifluoromethyl imines, rather than derivatization of a pre-existing chiral aniline. nih.gov Research on enantiospecific reactions involving aniline derivatives, such as the synthesis of chiral sulfonimidamides, has been explored with other anilines but not specifically with this compound. wur.nl

Preparation of Bifunctionalized this compound Building Blocks

The preparation of bifunctionalized building blocks from this compound, where two reactive sites are present for further elaboration, is not explicitly detailed in the available research. However, the strategies outlined in section 2.3.1 provide a clear pathway to such molecules. For instance, a Sandmeyer reaction could be used to introduce a halogen at the 1-position, creating a bifunctional molecule with both an aryl halide and a polyfluorinated ring system, both of which are common handles in cross-coupling reactions and nucleophilic aromatic substitution, respectively. While not starting from the 2,3,5-isomer, related compounds like 3,4,5-trifluoroaniline (B67923) are recognized as useful fluorinated building blocks for drug discovery and materials science, underscoring the potential utility of bifunctionalized this compound derivatives. ossila.com

Iii. Spectroscopic and Computational Analysis of 2,3,5 Trifluoroaniline

Advanced Spectroscopic Characterization Techniques

Spectroscopy is a fundamental tool for elucidating the structure and properties of molecules. For 2,3,5-trifluoroaniline, a multi-technique approach is employed to gain a complete picture of its characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR: In ¹H NMR spectroscopy of this compound, the protons on the aromatic ring and the amine group give rise to characteristic signals. The chemical shifts and coupling constants of the aromatic protons are influenced by the presence of the three fluorine atoms, leading to complex splitting patterns that help confirm the substitution pattern.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the benzene (B151609) ring are significantly affected by the attached fluorine atoms through both inductive and resonance effects. Carbons directly bonded to fluorine exhibit large C-F coupling constants.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is an essential tool for the characterization of this compound. This technique is highly sensitive to the chemical environment of the fluorine atoms. The spectrum will show distinct signals for each of the three fluorine atoms at positions 2, 3, and 5, with their chemical shifts and F-F coupling constants providing definitive evidence for the isomeric structure.

While detailed experimental spectral data for this compound is not widely published in publicly accessible literature, the expected patterns can be predicted based on established principles of NMR spectroscopy.

Fourier-Transform Infrared (FT-IR) and FT-Raman Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, provides information about the functional groups and molecular vibrations within a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching vibrations of the primary amine group, typically in the region of 3300-3500 cm⁻¹. The C-N stretching vibration would also be present. Aromatic C-H stretching and C=C ring stretching vibrations will appear in their respective regions. Crucially, strong absorption bands corresponding to the C-F stretching vibrations are expected, which are highly characteristic of fluorinated aromatic compounds.

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations of the molecule, particularly the aromatic ring breathing modes, often give strong signals in the Raman spectrum.

Table 1: Predicted Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Symmetric & Asymmetric Stretching | 3300 - 3500 |

| Amine (N-H) | Scissoring | 1590 - 1650 |

| Aromatic Ring (C=C) | Stretching | 1450 - 1600 |

| Carbon-Fluorine (C-F) | Stretching | 1100 - 1400 |

Note: The exact positions of the peaks can be influenced by the specific sample preparation and measurement conditions.

Mass Spectrometry (MS) for Molecular Weight and Formula Determination

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight and elemental composition of a compound. The molecular formula of this compound is C₆H₄F₃N. nih.govscbt.com

The calculated molecular weight of this compound is 147.10 g/mol . nih.govscbt.com In a mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 147. The high-resolution mass spectrum would provide the exact mass, which can be used to confirm the elemental formula, C₆H₄F₃N. nih.gov Fragmentation patterns observed in the mass spectrum, resulting from the loss of atoms or groups like H, F, or HCN, can provide further structural information.

UV-Visible Spectroscopy and Absorption Properties

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound. This absorption corresponds to electronic transitions within the molecule, typically from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO). The UV-Visible spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene ring. The position and intensity of these bands are influenced by the amino group (-NH₂) and the fluorine atoms, which act as auxochromes and modify the electronic structure of the benzene chromophore.

Quantum Chemical Studies and Theoretical Modeling

Theoretical calculations provide a powerful complement to experimental data, offering deep insights into molecular geometry, electronic structure, and spectroscopic properties.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

Molecular Geometry: DFT calculations can be used to determine the optimized, lowest-energy geometry of the this compound molecule. These calculations provide precise bond lengths, bond angles, and dihedral angles. The results can reveal how the fluorine and amine substituents affect the planarity and symmetry of the benzene ring.

Electronic Structure: DFT is also employed to analyze the electronic properties of the molecule. This includes calculating the distribution of electron density, the energies of the molecular orbitals (such as HOMO and LUMO), and the molecular electrostatic potential. The energy gap between the HOMO and LUMO is particularly important as it relates to the chemical reactivity and the electronic absorption properties of the molecule. These theoretical studies can also be used to predict and help assign the vibrational frequencies observed in FT-IR and FT-Raman spectra, as well as the chemical shifts in NMR spectra.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding the chemical reactivity and electronic properties of a molecule. It primarily focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive and less stable, as the electrons can be easily excited to a higher energy level.

Interactive Data Table: Illustrative HOMO-LUMO Data for Aniline (B41778) Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| p-Nitroaniline | - | - | 3.8907 |

| p-Aminoaniline | - | - | 4.6019 |

| p-Isopropylaniline | - | - | 5.2968 |

Note: This table, with data from a study on substituted anilines thaiscience.info, illustrates how different functional groups alter the HOMO-LUMO gap. Specific calculated values for this compound would require a dedicated computational study.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays the electrostatic potential on the electron density surface of a molecule, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Conversely, blue represents regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.

MEP analysis is instrumental in understanding intermolecular interactions, such as hydrogen bonding, and in identifying the reactive sites of a molecule. malayajournal.org For aniline and its derivatives, the MEP map reveals the influence of substituents on the electron density of the aromatic ring and the amino group. In aniline, the region around the nitrogen atom of the amino group is typically characterized by a negative potential, making it a site for electrophilic attack. The distribution of potential across the aromatic ring is influenced by the nature and position of the substituents. researchgate.net

For this compound, the three electronegative fluorine atoms would significantly alter the MEP map compared to aniline. These fluorine atoms would draw electron density away from the aromatic ring, creating regions of more positive potential. The specific locations of the fluorine atoms at the 2, 3, and 5 positions would result in a complex and non-uniform charge distribution across the molecule. A detailed MEP analysis would be required to precisely identify the most electron-rich and electron-deficient sites.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed understanding of the bonding and electronic structure of a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. A key aspect of NBO analysis is its ability to quantify intramolecular charge transfer (ICT) interactions, which are crucial for understanding molecular stability and reactivity.

Thermochemistry and Enthalpies of Formation via Computational Methods

Computational thermochemistry offers powerful tools for predicting the thermodynamic properties of molecules, including their enthalpies of formation. These methods are particularly valuable when experimental data is scarce or difficult to obtain. Various computational approaches, ranging from high-level ab initio methods to more efficient composite techniques and density functional theory (DFT), are employed for these calculations. nih.gov

For fluoroaniline (B8554772) isomers, a combined experimental and computational study has been conducted to determine their standard molar enthalpies of formation in the condensed and gaseous phases. nih.gov While this study explicitly excluded this compound from the experimental measurements, it did extend the computational estimates to include this isomer using G3MP2B3 and BP86/6-31+G(d) methods. nih.gov The results from these computational methods were found to be in close agreement with the experimental values for the other fluoroanilines, with a mean deviation of approximately 3 kJ·mol⁻¹. nih.gov This suggests that the computationally derived thermochemical data for this compound are likely to be reliable.

High-level ab initio methods have also been used to critically evaluate the enthalpies of formation for a range of fluorinated compounds, highlighting the importance of consistent experimental and theoretical data. researchgate.net These computational techniques typically involve calculating the theoretical atomization energy and then deriving the enthalpy of formation. researchgate.net

Interactive Data Table: Illustrative Computational Thermochemistry Methods

| Computational Method | Description | Typical Accuracy for Enthalpy of Formation |

| G3MP2B3 | A composite method that approximates higher-level calculations through a series of lower-level computations. | ~3 kJ·mol⁻¹ |

| BP86/6-31+G(d) | A Density Functional Theory (DFT) method combining the Becke 88 exchange functional with the Perdew 86 correlation functional and a specific basis set. | Varies depending on the system. |

| G4 | A high-accuracy composite method for computing thermochemical data. | < 4 kJ·mol⁻¹ (for a large set of compounds) |

Studies on Non-Linear Optical Properties

Non-linear optical (NLO) materials are of significant interest for their potential applications in various photonic and optoelectronic technologies. Organic molecules, particularly those with donor and acceptor groups connected by a π-conjugated system, can exhibit large NLO responses due to efficient intramolecular charge transfer.

Computational methods, especially DFT, are widely used to predict and understand the NLO properties of molecules. These calculations can determine key parameters such as the dipole moment, linear polarizability, and first and second hyperpolarizabilities, which are measures of the NLO response.

While specific studies on the NLO properties of this compound were not found in the search results, research on other fluorinated aniline derivatives has been conducted. researchgate.net These studies often involve a combination of experimental synthesis and characterization with computational analysis to correlate the molecular structure with the observed NLO properties. researchgate.net For instance, the NLO properties of various fluorinated aniline derivatives have been investigated using DFT calculations at the B3LYP/6-311G(d,p) level of theory. researchgate.net Such studies typically involve analyzing the frontier molecular orbitals, natural bond orbitals, and molecular electrostatic potential to understand the role of intramolecular charge transfer in the NLO response. researchgate.net The presence of fluorine atoms as substituents can significantly influence the NLO properties by modifying the electronic distribution and the energy of the frontier molecular orbitals.

Iv. Reactivity and Reaction Mechanisms of 2,3,5 Trifluoroaniline

Influence of Fluorine Substituents on Aromatic Reactivity

The presence of three fluorine atoms significantly modifies the electron density of the benzene (B151609) ring, which in turn governs its susceptibility to attack by electrophiles and nucleophiles.

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of benzene and its derivatives, involving the replacement of a hydrogen atom with an electrophile. wikipedia.org The rate and orientation of this substitution are heavily influenced by the nature of the substituents already present on the ring.

Substituents are broadly classified as either activating or deactivating. wikipedia.org The amino group (-NH₂) is a powerful activating group that donates electron density to the ring through resonance, stabilizing the cationic intermediate (the arenium ion) formed during the reaction. This effect increases the rate of reaction and directs incoming electrophiles to the ortho and para positions.

The directing influence in an electrophilic substitution reaction on 2,3,5-trifluoroaniline is determined by the competition between the activating -NH₂ group and the deactivating fluorine atoms. The powerful ortho-, para- directing ability of the amino group dominates. Therefore, electrophilic attack is expected to occur at the positions ortho and para to the amine, which are C6 and C4, respectively. However, the profound deactivation caused by the fluorine atoms means that forcing conditions, such as the use of strong acids or catalysts, are typically required to achieve substitution. lumenlearning.comlibretexts.org

While the electron-deficient nature of the this compound ring makes it resistant to electrophilic attack, it enhances its reactivity towards nucleophiles. Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those bearing electron-withdrawing groups. nih.govlibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. nih.gov

The three fluorine atoms in this compound make the ring highly susceptible to SNAr reactions. In this reaction mechanism, fluorine is an effective leaving group. Its high electronegativity creates a significant partial positive charge on the attached carbon atom, making it a prime target for nucleophilic attack. youtube.com This effect often makes fluoro-substituted aromatic compounds more reactive in SNAr reactions than their chloro- or bromo-substituted counterparts. youtube.com Nucleophiles can displace one of the fluorine atoms to form a new derivative, with the reaction's regioselectivity depending on the specific reaction conditions and the position of the fluorine atom.

Chemical Transformations Involving the Amine Functionality

The primary amine group of this compound is a versatile functional handle that allows for a wide range of chemical transformations.

Primary aromatic amines readily undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. researchgate.netnanobioletters.com This reaction involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by the elimination of a water molecule.

The amine group of this compound can participate in Schiff base formation. Although the electron-withdrawing fluorine atoms may slightly reduce the nucleophilicity of the amine, the reaction typically proceeds efficiently, often catalyzed by a small amount of acid. bepls.com This derivatization is a common method for protecting the amine group or for synthesizing ligands used in coordination chemistry. researchgate.netnanobioletters.com

The amine functionality of this compound can be involved in various coupling reactions. One common transformation is acylation, where the aniline (B41778) reacts with an acyl chloride or anhydride to form an amide. researchgate.net This reaction is essentially a nucleophilic acyl substitution where the amine acts as the nucleophile.

Furthermore, the C-N bond itself can be the target of formation through processes like amination, where a halogenated precursor is reacted with an ammonia (B1221849) source, often using a copper catalyst, to produce the aniline. google.com While this describes the synthesis of the title compound, the reverse, or related cross-coupling reactions like the Buchwald-Hartwig amination, are fundamental in modern organic synthesis for forming C-N bonds. The reactivity of this compound in such cross-coupling schemes allows for the synthesis of more complex diarylamines or related structures.

One of the most powerful transformations for primary aromatic amines is diazotization. libretexts.org In this process, the aniline is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like HCl or H₂SO₄ at low temperatures (0–5 °C), to produce an arenediazonium salt. nih.govresearchgate.net

The resulting 2,3,5-trifluorobenzenediazonium salt is a highly valuable synthetic intermediate because the diazonio group (-N₂⁺) is an excellent leaving group (as stable N₂ gas). libretexts.org This allows for its replacement by a wide array of nucleophiles, providing access to a diverse range of substituted trifluorobenzene derivatives that are often difficult to synthesize directly.

Key transformations of the diazonium salt include:

The Sandmeyer Reaction : This reaction uses copper(I) salts (CuCl, CuBr, CuCN) to replace the diazonio group with -Cl, -Br, and -CN, respectively. wikipedia.org It proceeds via a radical-nucleophilic aromatic substitution mechanism.

The Balz-Schiemann Reaction : This reaction is used to introduce a fluorine atom by thermally decomposing the corresponding diazonium tetrafluoroborate salt (ArN₂⁺BF₄⁻). wikipedia.org This provides a route to synthesize 1,2,3,5-tetrafluorobenzene from this compound.

Other Substitutions : The diazonio group can also be replaced by an iodide ion (-I) using potassium iodide, a hydroxyl group (-OH) by heating in water, or a hydrogen atom (-H) using hypophosphorous acid (H₃PO₂). libretexts.orgnih.gov

The versatility of these transformations is summarized in the table below.

| Reaction Name | Reagent(s) | Substituent Introduced | Product |

|---|---|---|---|

| Sandmeyer Reaction | CuCl / HCl | -Cl | 1-Chloro-2,3,5-trifluorobenzene |

| Sandmeyer Reaction | CuBr / HBr | -Br | 1-Bromo-2,3,5-trifluorobenzene |

| Sandmeyer Reaction | CuCN / KCN | -CN | 2,3,5-Trifluorobenzonitrile |

| Balz-Schiemann Reaction | 1. HBF₄, NaNO₂ 2. Heat (Δ) | -F | 1,2,3,5-Tetrafluorobenzene |

| Iodination | KI | -I | 1-Iodo-2,3,5-trifluorobenzene |

| Hydroxylation | H₂O, H₂SO₄, Heat (Δ) | -OH | 2,3,5-Trifluorophenol |

| Deamination (Reduction) | H₃PO₂ | -H | 1,2,4-Trifluorobenzene |

V. Applications of 2,3,5 Trifluoroaniline in Advanced Materials and Specialized Chemicals

Utilization in Agrochemical Research and Development

Studies on Environmental Fate and Degradation of Agrochemical Derivatives

While trifluoroaniline structures are recognized as important pharmacophores in the design of modern agrochemicals, specific commercial pesticides derived directly from 2,3,5-trifluoroaniline are not widely documented in publicly available literature. However, the environmental fate of fluorinated anilines as a class of compounds is an area of significant environmental research. The presence and number of fluorine substituents on the aromatic ring have a marked effect on the biodegradability of these compounds.

Research into the aerobic degradation of various fluoroanilines (FAs) has shown that an increase in fluorine substitution generally leads to increased recalcitrance in the environment. nih.gov Studies on microbial communities enriched to degrade these compounds indicate that more complex enzymatic machinery and longer adaptation periods are necessary to achieve mineralization as the degree of fluorination increases.

For instance, a comparative study on the biodegradation of mono-, di-, and trifluoroanilines (specifically the 2,3,4-TFA isomer) demonstrated that the time required for microbial cultures to adapt and degrade the compounds increased significantly with the number of fluorine atoms. nih.gov The maximum specific degradation rates were also observed to decrease with higher fluorine substitution, indicating that polyfluorinated anilines are more persistent in aerobic environments. nih.gov The degradation of fluoroanilines is believed to proceed via meta-cleavage pathways, though the initial steps may involve defluorination catalyzed by monooxygenases, as observed in some bacterial strains. nih.govresearchgate.net

Table 1: Comparative Aerobic Degradation of Fluoroanilines by Mixed Bacterial Cultures

Data sourced from a study on aerobic degradation of fluoroanilines. nih.gov Note: Data is for the 2,3,4-TFA isomer, presented here to illustrate the effect of fluorine substitution.

The persistence of any potential agrochemical derived from this compound would likely be influenced by these factors. The strong carbon-fluorine bond makes these molecules generally resistant to both microbial and chemical degradation. nih.gov Their environmental fate would be dictated by soil type, microbial population, pH, and temperature, with degradation pathways likely involving hydroxylation and ring cleavage, preceded by a potentially rate-limiting defluorination step.

Contributions to Advanced Fine Chemicals and Dyes

This compound serves as a versatile building block for the synthesis of advanced fine chemicals and as a precursor for specialized dyes. The trifluorinated phenyl ring is a key component in creating molecules with tailored electronic, optical, and physical properties.

In the field of fine chemicals, isomers of trifluoroaniline are utilized in the synthesis of liquid crystals. google.comgoogle.com The incorporation of fluorine atoms into the molecular core of liquid crystals can significantly alter properties such as dielectric anisotropy, viscosity, and melting point. nih.gov For example, 2,3,4-trifluoroaniline (B1293922) is used as a raw material to synthesize various 2,3,4-trifluoro diphenylacetylene (B1204595) liquid crystal compounds. google.comgoogle.com While specific examples for the 2,3,5-isomer are less common in literature, its structural characteristics suggest similar potential for creating novel liquid crystalline materials with unique phase behaviors.

In the dye industry, aniline (B41778) derivatives are fundamental intermediates for producing a vast range of colorants, particularly azo dyes. The synthesis involves the diazotization of the primary amino group of the aniline, followed by coupling with an electron-rich substrate. The specific substituents on the aniline ring influence the color, fastness, and application properties of the resulting dye.

The use of a trifluoroaniline precursor like this compound in dye synthesis is expected to yield colorants with specific properties:

Color Modification: The electron-withdrawing nature of the fluorine atoms can shift the absorption spectrum of the dye molecule, potentially leading to brighter and different hues compared to non-fluorinated analogues.

Enhanced Stability: The C-F bond's strength can impart greater chemical, thermal, and light stability to the dye molecule, improving its fastness properties on substrates like polyester (B1180765) fabrics.

Sublimation and Dispersibility: For disperse dyes, used on synthetic fibers, the fluorinated moiety can affect the dye's volatility and solubility in supercritical fluids like carbon dioxide, which is relevant for modern waterless dyeing techniques.

While specific dyes based on this compound are not extensively cataloged, the general principles of dye chemistry and the known effects of fluorination strongly support its utility as a precursor for high-performance dyes in specialized applications.

Table 2: Mentioned Chemical Compounds

Vi. Biological and Biomedical Research Applications of 2,3,5 Trifluoroaniline

Applications in Pharmaceutical Development and Drug Discovery

There is a lack of specific published research detailing the use of 2,3,5-Trifluoroaniline as a key building block in the development of pharmaceuticals across the requested categories. While fluorinated compounds are widely used in drug discovery to enhance properties like metabolic stability and binding affinity, specific examples originating from this compound are not documented in the available search results. tuodaindus.commdpi.com

Synthesis of Fluorinated Pharmaceuticals for Enhanced Bioavailability and Metabolic Stability

No specific pharmaceuticals synthesized from this compound to enhance bioavailability or metabolic stability were identified in the literature.

Role as a Building Block in Drug Synthesis for Neurological Disorders

There is no available research indicating the use of this compound in the synthesis of drugs for neurological disorders. Case studies in this field have utilized different isomers, such as 2-Methyl-3-(trifluoromethyl)aniline, for developing compounds that target neurological pathways. tuodaindus.com

Synthesis of Capsid Assembly Modulators for Viral Inhibition

The synthesis of capsid assembly modulators (CAMs), particularly for viruses like Hepatitis B, has been documented using other isomers, such as 3,4,5-Trifluoroaniline (B67923). ossila.com However, there is no evidence to suggest that this compound has been used for this purpose. nih.govnih.gov

Investigation of Antibacterial and Antifungal Activities

Limited information exists on the direct antibacterial or antifungal properties of this compound. Studies have been conducted on more complex, related compounds such as 2,3,5-Trifluoro-6-(trifluoromethyl)aniline, which showed some activity against bacteria like Staphylococcus aureus and E. coli, and the fungus Candida albicans. smolecule.com Broader studies on various trifluoro-aniline derivatives have also demonstrated antimicrobial effects against pathogens like Vibrio species, but these findings are not specific to the 2,3,5-isomer. nih.govresearchgate.netnih.gov

Mechanistic Studies of Biological Activity

No mechanistic studies detailing the mode of action for any potential biological activity of this compound were found in the available literature. Research into the mechanisms of related compounds, such as membrane disruption by certain trifluoro-anilines, cannot be accurately attributed to the 2,3,5-isomer without specific investigation. nih.gov

Interactions with Molecular Targets (e.g., Enzymes, Receptors)

The incorporation of trifluoroaniline moieties, such as this compound, into larger molecules is a strategic approach in medicinal chemistry to modulate interactions with biological targets. The fluorine atoms significantly alter the electronic properties and lipophilicity of the parent aniline (B41778) structure, which in turn influences binding affinity and metabolic stability.

Research into derivatives of related compounds, such as 2-methyl-3-(trifluoromethyl)aniline, highlights several key benefits of trifluoromethyl groups in molecular interactions. The trifluoromethyl (CF₃) group can enhance metabolic stability by sterically blocking positions on the molecule that are susceptible to metabolic enzymes. tuodaindus.com Furthermore, it increases the molecule's lipophilicity, which can lead to more favorable interactions with hydrophobic pockets in enzymes and receptors, thereby increasing binding affinity. tuodaindus.com These modifications can also alter the electronic properties of heterocyclic structures built from these aniline precursors, allowing for more targeted receptor interactions. tuodaindus.com

A case study in kinase inhibitor development demonstrated that the strategic placement of a trifluoromethyl group on an aniline-derived core structure improved target selectivity by eightfold and extended the metabolic half-life of the compound. tuodaindus.com Similarly, a derivative of the related compound 3,4,5-trifluoroaniline was used to synthesize a capsid assembly modulator that effectively inhibits the replication of the hepatitis B virus, demonstrating a direct interaction with a viral protein assembly process. ossila.com The aryl hydrocarbon receptor (AHR), a transcription factor involved in xenobiotic metabolism, is another potential molecular target for aniline derivatives, as it is known to bind with high affinity to various xenobiotic compounds. discovery.csiro.au

| Feature | Influence on Molecular Interaction | Example/Application | Reference |

|---|---|---|---|

| Enhanced Lipophilicity | Improves binding to hydrophobic regions of enzymes and receptors. | Development of kinase inhibitors with increased binding affinity. | tuodaindus.com |

| Metabolic Stability | Blocks metabolically susceptible sites, increasing the compound's half-life. | A novel JAK inhibitor showed a 4.2-hour extension of its metabolic half-life. | tuodaindus.com |

| Modified Electronic Properties | Allows for fine-tuning of interactions with specific receptor targets. | Synthesis of targeted kinase inhibitors. | tuodaindus.com |

| Target Specificity | Can lead to highly specific inhibition of biological processes. | A derivative of 3,4,5-trifluoroaniline was used to create a Hepatitis B virus capsid assembly modulator. | ossila.com |

Studies on Pharmacokinetics and Metabolic Pathways of Derivatives

The pharmacokinetic profile of drug candidates—encompassing absorption, distribution, metabolism, and excretion (ADME)—is critically influenced by their physicochemical properties, such as lipophilicity. The fluorine atoms in this compound and its derivatives increase lipophilicity, which can have significant effects on their pharmacokinetic behavior. mdpi.com While enhanced lipophilicity can improve absorption and cell membrane penetration, excessively high lipophilicity (logP > 5) can sometimes lead to poor aqueous solubility, rapid metabolism, and lower bioavailability. mdpi.com

The metabolism of aniline derivatives and other xenobiotics is primarily carried out by the cytochrome P450 (CYP) family of enzymes, which are abundant in the liver. mdpi.com Derivatives of trifluoroanilines are expected to be substrates for various CYP isoforms. The specific metabolic pathways can involve hydroxylation of the aromatic ring or modification of the amino group. The presence of fluorine atoms can influence the rate and sites of metabolism; for example, the strong carbon-fluorine bond can block positions that would otherwise be susceptible to oxidation by CYP enzymes, a strategy used to enhance a drug's metabolic half-life. tuodaindus.com Furthermore, some aniline derivatives, particularly those containing a triazole system, have been shown to act as inhibitors of CYP enzymes, which can lead to drug-drug interactions if co-administered with other drugs metabolized by the same enzymes. mdpi.com

Toxicity and Safety Considerations in Biological Research

While this compound is a valuable building block in research, its use necessitates careful consideration of its potential toxicity. Comprehensive toxicological data for this compound is not extensively documented in publicly accessible literature, but hazard classifications from regulatory bodies and data from structurally similar compounds provide critical insights for risk assessment in a laboratory setting.

Evaluation of Cytotoxicity and Biocompatibility

The cytotoxicity of this compound can be inferred from its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) hazard statements. According to data aggregated by the European Chemicals Agency (ECHA), the compound is classified as harmful or toxic through various routes of exposure. nih.gov These classifications suggest that the compound can exert cytotoxic effects upon contact with or absorption into the body.

The closely related isomer, 2,3,4-trifluoroaniline (B1293922), is classified as causing serious eye damage (H318) and may cause damage to organs through prolonged or repeated exposure (H373), further indicating the potential for significant cytotoxicity with trifluoroaniline compounds. sigmaaldrich.comnih.gov

| Hazard Code | Hazard Statement | Classification | Reference |

|---|---|---|---|

| H301/H302 | Toxic if swallowed / Harmful if swallowed | Acute Toxicity, Oral | nih.gov |

| H311/H312 | Toxic in contact with skin / Harmful in contact with skin | Acute Toxicity, Dermal | nih.gov |

| H331/H332 | Toxic if inhaled / Harmful if inhaled | Acute Toxicity, Inhalation | nih.gov |

| H315 | Causes skin irritation | Skin Corrosion/Irritation | nih.gov |

| H319 | Causes serious eye irritation | Serious Eye Damage/Eye Irritation | nih.gov |

Assessment of Environmental and Health Risks of Related Compounds

Examining the risks associated with structurally related fluoroanilines and trifluoromethylanilines provides a broader context for the potential hazards of this compound. Many of these related compounds exhibit notable toxicity.

Health Risks: Several isomers and derivatives of trifluoroaniline are classified as acute toxicants and irritants. For example, 2-(Trifluoromethyl)aniline is suspected of causing damage to the bone marrow, spleen, and liver through prolonged or repeated exposure. The herbicide Trifluralin, a more complex aniline derivative, is recognized as a potential carcinogen in animals, highlighting the severe health risks that can be associated with certain compounds in this class. nj.gov Chronic exposure to some related substances has been shown to potentially affect liver and kidney function. nj.gov

Environmental Risks: The environmental fate and impact of trifluoroanilines are also a concern. The isomer 2,3,4-trifluoroaniline is classified by ECHA as "Toxic to aquatic life with long lasting effects" (H411), indicating that its release into the environment could pose a significant risk to aquatic ecosystems. sigmaaldrich.comnih.gov The degradation of some fluorinated compounds in the environment can lead to the formation of trifluoroacetic acid (TFA). researchgate.net While TFA itself is resistant to further degradation, it has been found to have very low toxicity in aquatic systems, plants, and animals and does not bioaccumulate. researchgate.net

| Compound | CAS Number | Key Health Hazard Classifications | Reference |

|---|---|---|---|

| 2,3,4-Trifluoroaniline | 3862-73-5 | Acute Toxicity (Oral, Dermal); Serious Eye Damage; STOT RE 2 | sigmaaldrich.comnih.gov |

| 2,4,6-Trifluoroaniline | 363-81-5 | Flammable Solid; Acute Toxicity (Oral, Dermal); Serious Eye Damage | nih.gov |

| 2-(Trifluoromethyl)aniline | 88-17-5 | Flammable Liquid; Acute Toxicity (Oral); Skin/Eye Irritation; STOT RE 2 (Oral) |

Vii. Conclusion and Future Research Directions

Summary of Current Research Landscape

The current body of research on 2,3,5-Trifluoroaniline indicates its primary role as a fluorinated building block in chemical synthesis. spyndl.comspyndl.com Scientific inquiry has predominantly centered on its utility as an intermediate in the creation of more complex molecules for the pharmaceutical, agrochemical, and materials science sectors. spyndl.com The presence of the trifluoro-substituted phenyl ring makes it a valuable precursor for introducing fluorine atoms into target molecules, a strategy often employed to enhance metabolic stability, binding affinity, and other pharmacokinetic properties of bioactive compounds.

While specific studies focusing exclusively on the biological or material properties of this compound are not extensively documented in publicly available literature, its application as a synthetic intermediate is noted. spyndl.comspyndl.com The research landscape can be characterized as foundational, with an emphasis on synthetic methodologies and the incorporation of the 2,3,5-trifluorophenyl moiety into larger, more functional molecules. The properties of this compound are often considered in the context of the final products derived from it.

A significant portion of the available data on trifluoroanilines focuses on isomers other than this compound, such as 2,3,4-Trifluoroaniline (B1293922) and 3,4,5-Trifluoroaniline (B67923). These related compounds have seen application in the development of liquid crystals, pharmaceuticals like fluoroquinolone antibacterials, and advanced materials such as perovskites for organic light-emitting diodes (OLEDs). ossila.comgoogle.com This suggests that while the broader class of trifluoroanilines is of considerable scientific interest, the specific isomer this compound is currently utilized more as a tool for synthesis rather than a primary subject of applied research.

Emerging Trends in this compound Research

Emerging trends in the research involving this compound are largely influenced by broader movements in medicinal chemistry and materials science, particularly the increasing interest in fluorinated organic compounds. The strategic incorporation of fluorine is a well-established trend for modulating the properties of molecules, and as such, the demand for versatile fluorinated building blocks like this compound is likely to grow.

One notable trend is the exploration of novel derivatives of this compound. Researchers are likely investigating new synthetic routes to functionalize the aniline (B41778) core, creating a wider array of intermediates for drug discovery and materials development. This includes the synthesis of more complex heterocyclic systems where the trifluorophenyl group can influence the electronic and conformational properties of the final product.

Furthermore, there is a growing interest in understanding the structure-activity relationships (SAR) of fluorinated compounds. While direct research on this compound is limited, an emerging trend involves its implicit study as part of larger molecules. By comparing the efficacy and properties of end-products containing the 2,3,5-trifluorophenyl moiety against those with other substitution patterns, researchers can deduce the specific contributions of this particular arrangement of fluorine atoms.

The following table summarizes the key areas where this compound and its derivatives are finding application, reflecting the current trends in its research.

| Research Area | Application of this compound | Rationale for Use |

| Medicinal Chemistry | Synthesis of novel drug candidates | Introduction of fluorine to enhance metabolic stability and binding affinity. |

| Agrochemicals | Development of new pesticides and herbicides | Fluorine substitution can increase the efficacy and alter the environmental persistence of the active ingredient. |

| Materials Science | Creation of fluorinated polymers and organic electronic materials | The trifluoromethyl group can impart unique thermal stability and electronic properties. |

Prospective Areas for Future Scholarly Inquiry

Looking ahead, several prospective areas for future scholarly inquiry regarding this compound can be identified. These avenues of research would build upon its current use as a synthetic intermediate and explore its potential for more direct applications.

A primary area for future investigation is the synthesis and biological evaluation of novel derivatives . A systematic exploration of derivatives, for instance, through the synthesis of a library of amides, sulfonamides, or Schiff bases from this compound, followed by screening for various biological activities (e.g., anticancer, antimicrobial, anti-inflammatory), could uncover new therapeutic leads.

Another promising direction is the investigation of this compound and its derivatives in materials science . While other isomers have been used in OLEDs, the specific properties that the 2,3,5-substitution pattern imparts to organic electronic materials remain underexplored. Future research could focus on synthesizing and characterizing the photophysical and electronic properties of polymers, dyes, and liquid crystals derived from this compound.

The development of more efficient and sustainable synthetic methodologies for this compound itself, as well as for its downstream products, represents another important research frontier. This could include the exploration of catalytic methods that avoid harsh reaction conditions and minimize waste.

Finally, computational and theoretical studies could provide valuable insights into the properties of this compound and its derivatives. Density functional theory (DFT) calculations, for example, could be employed to predict the electronic properties, reactivity, and potential biological interactions of novel compounds, thereby guiding synthetic efforts.

The table below outlines potential future research directions and their potential impact.

| Future Research Direction | Potential Impact |

| Systematic Synthesis and Biological Screening of Derivatives | Discovery of new drug candidates with improved pharmacological profiles. |

| Exploration in Organic Electronic Materials | Development of novel materials for applications in OLEDs, organic photovoltaics (OPVs), and sensors. |

| Green Synthesis Methodologies | More environmentally friendly and cost-effective production of this compound and its derivatives. |

| Computational Modeling and Theoretical Studies | Accelerated discovery and design of new molecules with desired properties. |

常见问题

Basic: What synthetic methodologies are effective for preparing 2,3,5-trifluoroaniline derivatives?

This compound serves as a versatile precursor in multi-step syntheses. A common route involves diazotization followed by electrophilic substitution. For example, diazotization of this compound yields 1,2,4-trifluorobenzene, which can undergo bromination using liquid bromine and AlCl₃ to form 2,4,5-trifluorobromobenzene. Subsequent condensation with diethyl malonate and hydrolysis/decarboxylation achieves a total yield of 54% . Optimization of reaction conditions (e.g., temperature, stoichiometry) is critical to minimize byproducts.

Basic: How is this compound characterized in experimental settings?

Structural confirmation relies on ¹H NMR and ¹³C NMR spectroscopy . For example, in synthetic routes, the target compound’s aromatic proton signals appear in distinct regions (e.g., δ 6.5–7.5 ppm for fluorinated benzene rings), while fluorine substituents split peaks due to coupling (³J~F-H~). Purity is assessed via GC (>98%), and thermal properties (e.g., melting point: 58–62°C) are determined using differential scanning calorimetry (DSC) .

Advanced: How do experimental and computational methods converge in studying fluoroaniline thermodynamics?

The standard molar enthalpies of formation for fluoroanilines are determined experimentally via rotating bomb combustion calorimetry and Calvet sublimation/vaporization techniques . For instance, experimental gas-phase enthalpies of this compound can be compared with G3MP2B3 and BP86/6-31+G(d) computational models, which show a mean deviation of ~3 kJ·mol⁻¹. Discrepancies (e.g., -7.0 kJ·mol⁻¹ for pentafluoroaniline) highlight the need for hybrid DFT/ab initio approaches to refine predictions .

Advanced: What mechanistic challenges arise in synthesizing heterocycles from this compound?

Attempts to synthesize indole derivatives (e.g., 4,6,7-trifluoro-1H-indole) via Fischer indole reactions face regioselectivity issues due to competing electronic effects of fluorine substituents. Alternative pathways, such as tailored Fischer protocols with modified catalysts (e.g., ZnCl₂ or ionic liquids), improve yields by directing cyclization. Computational modeling of transition states aids in predicting reactive sites .

Basic: What safety protocols are critical when handling this compound?

This compound poses acute toxicity (H302, H315, H319, H335) and requires stringent precautions:

- Use fume hoods and PPE (nitrile gloves, lab coats).

- Store under inert gas (N₂/Ar) to prevent oxidation.

- Neutralize spills with activated carbon and dispose via hazardous waste protocols.

Risk phrases (R21/22, R38, R41) mandate adherence to S26 (immediate eye rinse) and S36/37/39 (protective gear) guidelines .

Advanced: How is this compound applied in modulating biochemical pathways?

In cellular assays, 2,4,5-trifluoroaniline (structurally similar to 2,3,5-) acts as a specificity protein 1 (Sp1) inhibitor , reducing mRNA/protein levels of Sp1, CBS, MMP-2, and MMP-9 in HTR-8/SVneo cells. Methodologically:

- Treat cells with 10–50 µM inhibitor for 24–48 hrs.

- Validate via qRT-PCR , Western blot , and Transwell invasion assays (e.g., reduced invasion index by 40–60%).

Dose-response curves and siRNA controls confirm specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。